molecular formula C16H25N3O3 B2524317 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid CAS No. 1097874-05-9

2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2524317
CAS No.: 1097874-05-9
M. Wt: 307.394
InChI Key: FWRCEBFTJGGOAV-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with two key substituents:

  • Position 4: A 3,5-dimethylphenylamino group conjugated to a ketone (oxo group), contributing aromaticity and lipophilicity.

This compound is structurally related to derivatives of 4-oxobutanoic acid, a scaffold known for its role in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRCEBFTJGGOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid , also known by its CAS number 1097874-05-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N3O3C_{16}H_{25}N_{3}O_{3}, with a molecular weight of 307.39 g/mol . The structure consists of a butanoic acid derivative with dimethylamino and phenyl groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
CAS Number1097874-05-9

Anticonvulsant Activity

Research indicates that compounds with similar structural features have shown significant anticonvulsant activity. For instance, a study on related compounds demonstrated their efficacy in various seizure models, suggesting that the incorporation of specific amino acid derivatives can enhance blood-brain barrier penetration and anticonvulsant properties . The mechanism is believed to involve modulation of GABAergic signaling pathways, which are critical in seizure control.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have indicated that structurally similar compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .

The proposed mechanisms through which this compound exerts its effects include:

  • GABA Receptor Modulation : Enhancing GABAergic transmission may lead to increased inhibitory signaling in the central nervous system.
  • Antioxidant Properties : The compound may exhibit antioxidant activities that protect neurons from oxidative damage.
  • Inflammatory Pathway Inhibition : It might inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

Study 1: Anticonvulsant Screening

A series of pharmacophoric hybrids were synthesized and screened for anticonvulsant activity using various seizure models (e.g., maximal electroshock-induced seizure). The results indicated that certain derivatives exhibited significant protective effects against seizures without notable neurotoxicity, highlighting the therapeutic potential of such compounds .

Study 2: Neuroprotection in Neurodegenerative Models

In a study examining the neuroprotective effects of related compounds, it was found that these agents could significantly reduce neuronal cell death in models of oxidative stress. The results suggest that modifications to the amino acid side chains can enhance protective effects against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinctions:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological/Physical Properties References
2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid Reference compound with dimethylaminoethyl and 3,5-dimethylphenyl groups. ~293.38 (estimated) Likely enhanced solubility due to tertiary amine; potential for cellular uptake optimization. N/A
4-((3,5-Dimethylphenyl)amino)-4-oxobutanoic acid (CAS 303770-90-3) Lacks the 2-(dimethylamino)ethylamino group. 221.25 Lower solubility; hazards include skin/eye irritation (H315, H319) .
2-(4-(2-((3,5-dimethylphenyl)amino)ethyl)phenoxy)-2-methylpropanoic acid (18g) Propanoic acid backbone; phenoxy linker instead of direct amino substitution. ~355.43 (estimated) Increased rigidity from aromatic phenoxy group; tested as radiotherapy sensitizer .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Fluorophenyl substituent instead of 3,5-dimethylphenyl. 211.19 Electronegative fluorine may alter acidity and binding affinity .
2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid (CAS 1048005-89-5) 3,4-Dimethoxyphenethyl and 4-isopropylphenyl groups. ~424.48 (estimated) Methoxy groups enhance lipophilicity; isopropyl group increases steric bulk .

Key Comparative Insights:

Solubility and Bioavailability: The dimethylaminoethyl group in the reference compound likely improves aqueous solubility compared to analogs like 4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid, which lacks ionizable groups . Compounds with rigid aromatic linkers (e.g., 18g) may exhibit reduced membrane permeability due to increased molecular planarity .

Synthetic Accessibility: Derivatives such as 19a (2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid) are synthesized via nucleophilic substitution of phenolic precursors with chloroacetic acid derivatives . Similar strategies could apply to the reference compound.

Fluorinated analogs (e.g., 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid) highlight the role of electronegative substituents in modulating target binding .

Safety Profile :

  • The 3,5-dimethylphenyl group is associated with irritation hazards (H315, H319) in related compounds , which may extend to the reference compound.

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